molecular formula C22H18ClN3O B11647490 2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

Cat. No.: B11647490
M. Wt: 375.8 g/mol
InChI Key: ZFYWUVNXLCMTDJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 4-ethoxyphenyl groups through nucleophilic substitution reactions.

    Amidation: Final amidation step to introduce the amine group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxide.

    Reduction: Reduction of the quinazoline ring.

    Substitution: Halogenation or alkylation of the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Quinazoline N-oxide derivatives.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of specific enzymes or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
  • 2-(2-bromophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

Uniqueness

2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18ClN3O/c1-2-27-16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,2H2,1H3,(H,24,25,26)

InChI Key

ZFYWUVNXLCMTDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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